molecular formula C18H26O2 B3079224 Benzyl undec-10-enoate CAS No. 106262-52-6

Benzyl undec-10-enoate

Cat. No. B3079224
CAS RN: 106262-52-6
M. Wt: 274.4 g/mol
InChI Key: WWPGVDPXFOLILH-UHFFFAOYSA-N
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Description

Benzyl undec-10-enoate, also known as Undec-10-enoyl benzoate, is a chemical compound with the molecular formula C18H26O2 . It contains a total of 46 bonds, including 20 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 46 atoms, including 26 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms . It also contains 1 six-membered ring and 1 aliphatic ester .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It contains a total of 46 bonds, including 20 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .

Scientific Research Applications

1. Organic Synthesis and Catalysis

Benzyl undec-10-enoate is used in various organic synthesis processes. For instance, in carbohydrate derivative syntheses, it's involved in ring-closing metathesis (RCM) with the Grubbs benzylidene carbene catalyst to produce lactones, as well as in cross metathesis reactions (Sukkari, Gesson, & Renoux, 1998). Additionally, in olefin fatty methyl ester cohalogenation, this compound reacts with N-halosuccinimides to produce β-halo thioethoxylates (Singh & Singh, 2006).

2. Fragrance Ingredient Assessment

Butyl 10-undecenoate, a derivative of this compound, has been evaluated for various toxicological endpoints, including genotoxicity and skin sensitization. Research indicates it is not genotoxic and is not a safety concern for skin sensitization at current levels of use (Api et al., 2019).

3. Esterification and Polymerization

This compound undergoes esterification with phenylalkanols, yielding various esters. This reaction is crucial in forming components for polymeric materials and potentially useful in industrial applications (Rauf & Parveen, 2004). Moreover, in the synthesis of chiral liquid crystalline polymeric networks, derivatives of this compound demonstrate significant roles in forming materials with unique properties like reversible cholesteric phase transitions (Jia, Hu, Li, Meng, & Zhang, 2012).

4. Antimicrobial Activity

Certain esters derived from this compound exhibit antimicrobial activity. For example, the esterification of undec-10-enoic acid with specific compounds leads to esters with tested antimicrobial properties, highlighting potential applications in medical and health-related fields (Rauf & Parveen, 2005).

properties

IUPAC Name

benzyl undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-12-15-18(19)20-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPGVDPXFOLILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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